molecular formula C10H8BrN3 B1379031 4-Bromo-N-(pyridin-2-YL)pyridin-2-amine CAS No. 1209459-97-1

4-Bromo-N-(pyridin-2-YL)pyridin-2-amine

Cat. No.: B1379031
CAS No.: 1209459-97-1
M. Wt: 250.09 g/mol
InChI Key: JTQAMGHRSBIMGT-UHFFFAOYSA-N
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Description

The compound “4-Bromo-N-(pyridin-2-YL)pyridin-2-amine” is likely a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds are often used as building blocks in the synthesis of more complex molecules .


Synthesis Analysis

N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

In a study, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .

Scientific Research Applications

Synthesis of Novel Derivatives

A study by Ahmad et al. (2017) elaborates on the palladium-catalyzed Suzuki cross-coupling reaction using similar bromo-substituted pyridines to synthesize a series of novel pyridine derivatives. These derivatives were analyzed for their potential as chiral dopants for liquid crystals and evaluated for anti-thrombolytic, biofilm inhibition, and haemolytic activities, with some compounds showing promising biological activities (Ahmad et al., 2017).

Structural Characterization and Hydrogen Bonding

Böck et al. (2021) reported on the structural characterization of mono-hydrobromide salts of two N,4-diheteroaryl 2-aminothiazoles, detailing the sites of protonation and distinctive intermolecular hydrogen bonding patterns. This research provides insights into the structural aspects of pyridine derivatives and their interactions (Böck et al., 2021).

Green Chemistry and Catalyst-Free Synthesis

Ali et al. (2015) described a catalyst-free method for synthesizing pyridine-2,6-bis(N-alkylthiazoline-2-thiones) through the reaction of primary amines, CS2, and pyridine-2,6-bis(2-bromo-1,3-dicarbonyl) derivatives. This approach emphasizes eco-friendly synthesis processes for pyridine derivatives (Ali et al., 2015).

Fluorescence Behavior of Derivatives

Research by Toche and Chavan (2013) focused on the synthesis of 4-hetero-1-yl-2-bromothieno[3,2-c]pyridines and their subsequent Suzuki coupling to study the effect of donor-acceptor substituent on fluorescence behavior, which is crucial for applications in materials science (Toche & Chavan, 2013).

Synthesis of Bifunctional Ligands

Hasan et al. (2003) synthesized new bifunctional oligo-α-aminopyridine ligands and their copper(II) complexes, exploring the potential for complex formation and application in coordination chemistry (Hasan et al., 2003).

Biochemical Analysis

Biochemical Properties

4-Bromo-N-(pyridin-2-YL)pyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves the binding of this compound to specific enzymes that are involved in oxidative reactions. The compound can act as an inhibitor or activator of these enzymes, depending on the context of the reaction. Additionally, this compound has been shown to interact with certain proteins, altering their conformation and affecting their biological activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. By altering the activity of this pathway, the compound can impact cell growth and survival. Furthermore, this compound can influence the expression of genes involved in metabolic processes, thereby affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and modulating their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, the compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These binding interactions and enzyme modulations lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, this compound can become toxic and cause adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For instance, this compound has been shown to interact with enzymes in the glycolytic pathway, affecting the levels of metabolites and the overall metabolic rate. These interactions can lead to changes in energy production and utilization within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of the compound within specific tissues or organelles can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall biological activity .

Properties

IUPAC Name

4-bromo-N-pyridin-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3/c11-8-4-6-13-10(7-8)14-9-3-1-2-5-12-9/h1-7H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQAMGHRSBIMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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